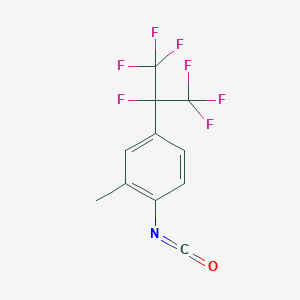

![molecular formula C9H4Cl2O2S B6320071 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid CAS No. 1392542-93-6](/img/structure/B6320071.png)

6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

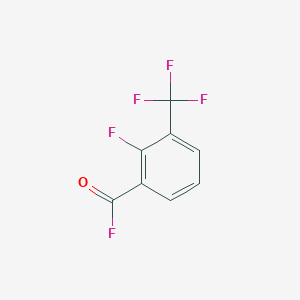

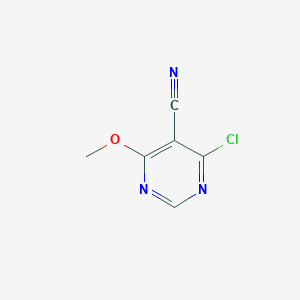

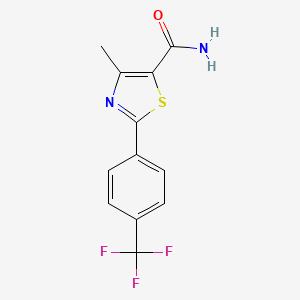

“6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid” is a benzothiophene carboxylate derivative . It’s an inhibitor of myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 μM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 .

Molecular Structure Analysis

The empirical formula of “6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid” is C9H4Cl2O2S . Its molecular weight is 247.10 .Applications De Recherche Scientifique

Inhibition of Mitochondrial Kinases

6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid: has been identified as an orally active, allosteric inhibitor of the mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK or BDK) . This compound can induce dissociation of BDK from the BCKD complex, leading to an increase in cellular BCKDC activity. This activity is crucial for the regulation of energy production within cells and has implications for metabolic disorders where mitochondrial function is compromised.

Oncology Research

This compound acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein that helps in the survival of cancer cells . By inhibiting Mcl-1, 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid can potentially induce apoptosis in cancer cells, making it a valuable tool in cancer research, particularly in the study of leukemia and other hematologic malignancies.

Material Science

In the field of material science, thiophene derivatives, including 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid , are used as corrosion inhibitors . These compounds play a significant role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them suitable for creating advanced materials with specific conductivity and luminescence characteristics.

Proteomics Research

6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid: is a useful biochemical for proteomics research, providing insights into protein expression, modification, and interaction . Its role as a building block in the synthesis of various inhibitors allows for the exploration of protein functions and the development of new therapeutic strategies.

Toll-like Receptor Modulation

This compound has been used in the synthesis of inhibitors targeting the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex . Modulating TLR3 activity has potential therapeutic applications in viral infections, autoimmune diseases, and cancer, as TLR3 plays a critical role in the innate immune response.

Enzyme Inhibition

6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid: serves as a building block in the synthesis of inhibitors for D-amino acid oxidase (DAO) . DAO is involved in the metabolism of D-amino acids, which are important in bacterial cell wall synthesis and neurotransmission. Inhibiting DAO can lead to advancements in antibacterial therapies and the treatment of neurological disorders.

Mécanisme D'action

Target of Action

The primary targets of 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid, also known as BT2, are the BCKDC kinase (BDK) and myeloid cell leukemia 1 (Mcl-1) . BDK is an enzyme that plays a crucial role in the metabolism of branched-chain amino acids, while Mcl-1 is a member of the Bcl-2 family of proteins that regulate apoptosis .

Mode of Action

BT2 acts as an inhibitor of both BDK and Mcl-1. It binds to BDK, triggering a conformational change in the N-terminal structural domain of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), leading to the dissociation of BDK from BCKDC . As for Mcl-1, BT2 acts as a selective inhibitor, with a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 .

Biochemical Pathways

The binding of BT2 to BDK affects the metabolic pathway of branched-chain amino acids by enhancing the activity of BCKDC . On the other hand, the inhibition of Mcl-1 can lead to the induction of apoptosis, affecting cell survival pathways .

Pharmacokinetics

It is soluble in dmso, which suggests it could have good bioavailability .

Result of Action

In vivo studies have shown that BT2 treatment enhances BCKDC activity in the heart, muscle, and kidney, correlating with decreased phosphorylation in these tissues . Additionally, BT2 treatment reduces the protein levels of BDK in kidneys and heart . The inhibition of Mcl-1 by BT2 could potentially lead to the induction of apoptosis .

Action Environment

It is known that bt2 is stable for up to 3 months when solutions in dmso are stored at -20°c .

Propriétés

IUPAC Name |

6,7-dichloro-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2S/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLOUZKNUHOKRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)